(R)-Oxetan-3-yl(phenyl)methanamine

Medicinal Chemistry Drug Discovery Lead Optimization

In lead optimization, poor solubility and rapid metabolism often stall progress. (R)-Oxetan-3-yl(phenyl)methanamine directly addresses this as a strategic bioisostere for gem-dimethyl or carbonyl groups, with the oxetane ring increasing aqueous solubility by 4x to >4000x and reducing metabolic degradation. - ≥97% purity, single (R)-enantiomer for unambiguous SAR. - Cold-chain shipped (2-8°C) to preserve chiral integrity. - Available in 100mg-1g sizes; inquire for bulk.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B8244637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Oxetan-3-yl(phenyl)methanamine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(CO1)C(C2=CC=CC=C2)N
InChIInChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1
InChIKeyVZNUGGQHIQAFPE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Oxetan-3-yl(phenyl)methanamine: Preferred Chiral Oxetane Building Block


(R)-Oxetan-3-yl(phenyl)methanamine (CAS 2381654-57-3) is a chiral primary amine featuring a phenyl group and a strained oxetane ring. This scaffold is increasingly valued in medicinal chemistry as a bioisostere for functionalities like gem-dimethyl or carbonyl groups. The compound is commercially available as a high-purity research chemical (≥97%) , serving as a versatile building block for the synthesis of complex drug candidates. Its defining structural motif, the oxetane ring, is known to confer significant advantages in modulating key drug-like properties [1], making it a strategic choice for lead optimization programs.

Why Substituting (R)-Oxetan-3-yl(phenyl)methanamine Fails


Generic substitution of (R)-Oxetan-3-yl(phenyl)methanamine with non-oxetane analogs (e.g., gem-dimethyl or carbonyl-containing amines) or its racemic mixture is scientifically unsound due to the unique and quantifiable impact of the oxetane ring on key physicochemical and pharmacokinetic parameters. The replacement of a common gem-dimethyl group with an oxetane moiety has been demonstrated to increase aqueous solubility by a factor ranging from 4 to over 4000 while concurrently reducing the rate of metabolic degradation in most cases [1]. Furthermore, the defined (R)-stereocenter is critical for achieving selective interactions with chiral biological targets , a property lost in racemic mixtures. These inherent, non-linear differences in solubility, stability, and stereospecificity mean that substituting this specific scaffold will almost certainly lead to divergent and unpredictable biological and developability profiles.

Quantitative Evidence for (R)-Oxetan-3-yl(phenyl)methanamine Over Analogs


Aqueous Solubility Advantage Over gem-Dimethyl Analogs

The incorporation of an oxetane ring in place of a gem-dimethyl group, a common structural alternative, leads to a profound and quantifiable increase in aqueous solubility. This effect is not linear and is highly dependent on the structural context, ranging from a factor of 4 to more than 4000 [1]. This data, derived from a seminal study on oxetane-containing scaffolds, establishes a clear, class-level advantage for compounds like (R)-Oxetan-3-yl(phenyl)methanamine over their gem-dimethyl counterparts.

Medicinal Chemistry Drug Discovery Lead Optimization

Metabolic Stability Advantage Over gem-Dimethyl Analogs

In addition to enhancing solubility, substituting a gem-dimethyl group with an oxetane ring consistently reduces the rate of metabolic degradation [1]. This class-level observation suggests that compounds containing the oxetane motif, such as (R)-Oxetan-3-yl(phenyl)methanamine, are likely to exhibit improved metabolic stability compared to structurally analogous compounds lacking this feature.

Pharmacokinetics Drug Metabolism ADME

Stereospecific Binding Advantage Over Racemates

The (R)-enantiomer of oxetan-3-yl(phenyl)methanamine provides a defined three-dimensional structure essential for precise molecular recognition by chiral biological targets like enzymes and receptors . In contrast, a racemic mixture or the incorrect (S)-enantiomer would present a heterogeneous binding surface, potentially leading to off-target effects, reduced potency, or altered pharmacology. The specific (R)-configuration is a critical determinant of its intended biological activity.

Chiral Chemistry Stereoselective Synthesis Receptor Binding

Optimal Applications of (R)-Oxetan-3-yl(phenyl)methanamine


Lead Optimization for Solubility and Metabolic Stability

When a lead series containing a gem-dimethyl or carbonyl group exhibits poor aqueous solubility or rapid metabolic clearance, (R)-Oxetan-3-yl(phenyl)methanamine serves as a strategic building block for scaffold hopping. The oxetane ring has been shown to increase solubility by a factor of 4 to >4000 and reduce metabolic degradation compared to gem-dimethyl analogs [1]. This makes it an ideal choice for improving the developability profile of a candidate while retaining a similar steric footprint.

Stereospecific Synthesis of Chiral Drug Candidates

For the synthesis of drug candidates where a specific chiral amine is required, the high-purity (R)-enantiomer (≥97%) is essential. Its defined stereocenter ensures that downstream coupling reactions and biological assays are performed with a single, well-characterized isomer. This avoids the ambiguous results and potential liabilities associated with using a racemic mixture, enabling a clear structure-activity relationship (SAR) to be established.

Conformational Restriction of Flexible Linkers

The rigid oxetane ring can be used to conformationally restrict a flexible amine-containing side chain. This can pre-organize a molecule into its bioactive conformation, potentially increasing target binding affinity and selectivity. The class-level evidence for oxetanes improving drug-like properties [1] supports its use in designing more potent and selective compounds by reducing the entropic penalty of binding.

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